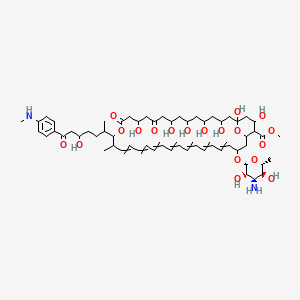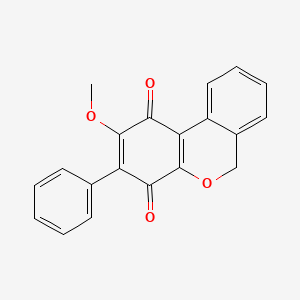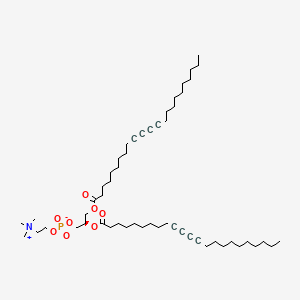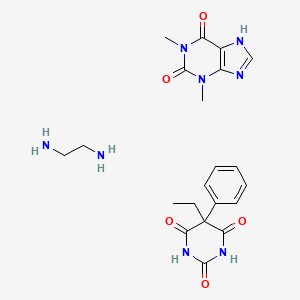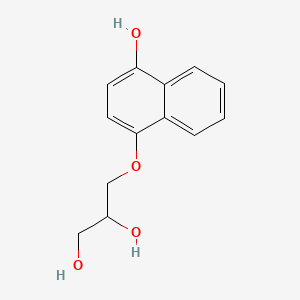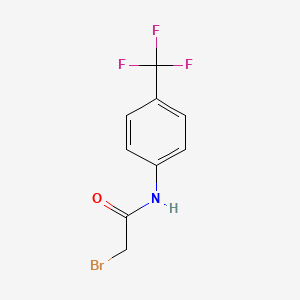
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
説明
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide involves several steps, including acetylation, esterification, and sometimes bromination or chlorination to introduce specific functional groups. For example, synthesis methods might involve using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds showcases "V" shaped configurations, intermolecular interactions such as N–H···O, N–H···N, and C–H···π contacts, which contribute to their stability and properties. For instance, compounds exhibit dihedral angles indicating the spatial arrangement of aromatic rings and functional groups, crucial for understanding their chemical behavior (Boechat et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
A study by Ghazzali et al. (2012) demonstrated the synthesis of derivatives of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide using microwave-assisted solid-state synthesis. These derivatives were evaluated for antimicrobial activity against various bacterial strains and fungal species, showing selective high inhibitory effects (Ghazzali et al., 2012).
Chemical Shift Sensitivity in NMR Studies
Ye et al. (2015) explored the sensitivity of the 19F NMR chemical shift of various trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide. This study is significant for understanding the molecular environment and interactions in proteins (Ye et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized derivatives of 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide, demonstrating antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species, providing insights into potential antimicrobial applications (Gul et al., 2017).
Potential Pesticide Applications
Research by Olszewska et al. (2008) on derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds related to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide, characterized these compounds as potential pesticides. The study provided essential data on their X-ray powder diffraction patterns (Olszewska et al., 2008).
Analgesic and Anti-inflammatory Activities
Research on related acetamide derivatives demonstrated analgesic and anti-inflammatory activities. A study by Gopa et al. (2001) showed that bromophenyl azo derivatives, similar in structure to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide, exhibited significant activity comparable to standard drugs (Gopa et al., 2001).
Antimicrobial Activity and Quantum Calculations
Fahim and Ismael (2019) studied the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. They also performed quantum calculations, correlating the experimental results with theoretical predictions, enhancing our understanding of the antimicrobial mechanisms of these compounds (Fahim & Ismael, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315-H319-H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Relevant Papers There are related peer-reviewed papers and technical documents available for “2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide” at Sigma-Aldrich .
特性
IUPAC Name |
2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOPWEWRBFPVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191621 | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | |
CAS RN |
3823-19-6 | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Bromoacetyl)-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide used as a tag in 19F NMR protein studies?
A1: 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide serves as a useful tag in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. [, ] The CF3 group exhibits inherent sensitivity to changes in its chemical environment, leading to detectable shifts in the 19F NMR spectrum. This sensitivity allows researchers to probe protein dynamics, interactions, and conformational changes by observing the CF3 signal.
Q2: How do tautomeric pyridone tags compare to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in terms of sensitivity for 19F NMR studies?
A2: Research suggests that certain tautomeric pyridone tags, specifically 6-(trifluoromethyl)-2-pyridone (6-TFP), demonstrate superior sensitivity compared to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in 19F NMR studies. [] This enhanced sensitivity arises from the pyridone's ability to tautomerize, leading to a wider range of electron delocalization and consequently, greater chemical shift dispersion in 19F NMR spectra. When tested with Gsα and human serum albumin (HSA), the 6-TFP tag provided better resolution of various functional states compared to the conventional 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide tag. []
Q3: What factors might researchers consider when choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and other tags for 19F NMR protein studies?
A3: When choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and alternative tags, researchers consider several factors:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)
